2-Heptylpyridine
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Overview
Description
2-Heptylpyridine: is an organic compound with the molecular formula C₁₂H₁₉N . It is a derivative of pyridine, where a heptyl group is attached to the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into heptylpiperidine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Heptylpiperidine.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
2-Heptylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-heptylpyridine involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. Its pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
2-Methylpyridine: Similar structure but with a methyl group instead of a heptyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Has a propyl group attached to the pyridine ring.
Uniqueness: 2-Heptylpyridine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other pyridine derivatives may not be as effective .
Properties
CAS No. |
20815-27-4 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-heptylpyridine |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
DYCPESWJKDONHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=N1 |
Origin of Product |
United States |
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